molecular formula C16H22N2O6 B14453675 2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid CAS No. 71737-97-8

2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid

Katalognummer: B14453675
CAS-Nummer: 71737-97-8
Molekulargewicht: 338.36 g/mol
InChI-Schlüssel: QIWOCPPDMZGNEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a butoxyaniline group and a diacetic acid moiety, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid typically involves the reaction of 4-butoxyaniline with ethyl chloroacetate under basic conditions to form an intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. Additionally, its functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxyaniline group enhances its solubility and interaction with various substrates, making it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

71737-97-8

Molekularformel

C16H22N2O6

Molekulargewicht

338.36 g/mol

IUPAC-Name

2-[[2-(4-butoxyanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C16H22N2O6/c1-2-3-8-24-13-6-4-12(5-7-13)17-14(19)9-18(10-15(20)21)11-16(22)23/h4-7H,2-3,8-11H2,1H3,(H,17,19)(H,20,21)(H,22,23)

InChI-Schlüssel

QIWOCPPDMZGNEL-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.